Cas no 477538-09-3 (N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide)

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide structure
477538-09-3 structure
Product name:N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide
CAS No:477538-09-3
MF:C18H12N4O4
MW:348.31228351593
CID:5917740
PubChem ID:4144967

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide
    • 2-Furancarboxamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitro-
    • 477538-09-3
    • Oprea1_638179
    • N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
    • AKOS004010402
    • SR-01000009331-1
    • SR-01000009331
    • Z30270262
    • N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
    • CHEMBL1632102
    • F0816-0607
    • N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide
    • Inchi: 1S/C18H12N4O4/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21)
    • InChI Key: XETUPRUSICSEJT-UHFFFAOYSA-N
    • SMILES: O1C([N+]([O-])=O)=CC=C1C(NC1=CC=C(C2NC3=CC=CC=C3N=2)C=C1)=O

Computed Properties

  • Exact Mass: 348.08585488g/mol
  • Monoisotopic Mass: 348.08585488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 532
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • Density: 1.489±0.06 g/cm3(Predicted)
  • pka: 11.39±0.10(Predicted)

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0816-0607-5mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0816-0607-30mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0816-0607-20mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0816-0607-1mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0816-0607-5μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0816-0607-15mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0816-0607-2mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0816-0607-4mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0816-0607-50mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0816-0607-2μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
477538-09-3 90%+
2μl
$57.0 2023-05-17

Additional information on N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide

Research Briefing on N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide (CAS: 477538-09-3)

In recent years, the compound N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide (CAS: 477538-09-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

The compound, characterized by the presence of a benzimidazole and a nitrofuran moiety, has been investigated for its antimicrobial and anticancer properties. Recent studies have highlighted its mechanism of action, which involves the inhibition of key enzymes involved in microbial and cancer cell proliferation. The structural uniqueness of this compound allows it to interact with specific biological targets, making it a promising candidate for further drug development.

One of the pivotal studies published in 2023 demonstrated the compound's efficacy against multidrug-resistant bacterial strains. The research utilized in vitro assays to evaluate its minimum inhibitory concentration (MIC) against a panel of clinically relevant pathogens. Results indicated that N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide exhibited potent activity, particularly against Gram-positive bacteria, with MIC values ranging from 0.5 to 2 µg/mL. These findings suggest its potential as a lead compound for developing new antibiotics.

In the context of anticancer research, a separate study explored the compound's ability to induce apoptosis in cancer cell lines. The research employed flow cytometry and Western blot analysis to elucidate the apoptotic pathways activated by the compound. Data revealed that it significantly upregulated pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. These effects were observed in a dose-dependent manner, underscoring the compound's therapeutic potential in oncology.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties. Recent pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability. Researchers are currently exploring structural modifications to enhance its solubility and reduce first-pass metabolism, aiming to improve its overall drug-like properties.

In conclusion, N-4-(1H-1,3-benzodiazol-2-yl)phenyl-5-nitrofuran-2-carboxamide represents a versatile scaffold with significant potential in both antimicrobial and anticancer drug discovery. Ongoing research is focused on addressing its pharmacokinetic limitations and expanding its therapeutic applications. Future studies will likely explore its efficacy in in vivo models and its potential synergies with existing therapeutic agents.

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